molecular formula C8H17NO2 B2480987 Tert-butyl 2-(methylamino)propanoate CAS No. 1173397-14-2

Tert-butyl 2-(methylamino)propanoate

Cat. No.: B2480987
CAS No.: 1173397-14-2
M. Wt: 159.229
InChI Key: XDNKVSNTIKZEMC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)propanoate: is an organic compound with the molecular formula C8H17NO2. It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by a methyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-(methylamino)propanoate can be synthesized through the esterification of 2-(methylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-(methylamino)propanoate can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in substitution reactions where the tert-butyl or methylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Tert-butyl 2-(methylamino)propanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction may result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the context of the reaction.

Comparison with Similar Compounds

  • Tert-butyl 2-(ethylamino)propanoate
  • Tert-butyl 2-(dimethylamino)propanoate
  • Tert-butyl 2-(isopropylamino)propanoate

Comparison: Tert-butyl 2-(methylamino)propanoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, the presence of the methylamino group provides distinct steric and electronic properties, affecting its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

tert-butyl 2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKVSNTIKZEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173397-14-2
Record name tert-butyl 2-(methylamino)propanoate
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